

Spectroscopic data (NMR, IR, MS) of 2,3,5,6-Tetrafluorophenylhydrazine

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Compound of Interest

Compound Name: 2,3,5,6-Tetrafluorophenylhydrazine

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An In-depth Technical Guide to the Spectroscopic Characterization of **2,3,5,6-Tetrafluorophenylhydrazine**

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the expected spectroscopic signature of **2,3,5,6-tetrafluorophenylhydrazine** ($C_6H_4F_4N_2$). As a crucial building block in medicinal chemistry and materials science, unambiguous structural confirmation is paramount. This document synthesizes foundational spectroscopic principles with data from structurally analogous compounds to present a detailed interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. Methodologies, experimental considerations, and the logic behind spectral interpretation are discussed to provide researchers, scientists, and drug development professionals with a robust framework for the characterization of this and similar fluorinated aromatic compounds.

Introduction

2,3,5,6-Tetrafluorophenylhydrazine is a highly functionalized aromatic compound whose utility stems from the unique properties imparted by the tetrafluorinated phenyl ring and the reactive hydrazine moiety. The fluorine atoms significantly alter the electronic properties of the aromatic ring, influencing acidity, lipophilicity, and metabolic stability, making it an attractive synthon in drug discovery programs. The hydrazine group serves as a versatile handle for the

synthesis of heterocycles, such as pyrazoles and indoles, which are common scaffolds in pharmacologically active molecules.

Given its role as a key intermediate, rigorous quality control and structural verification are essential. Spectroscopic techniques provide the necessary tools for this confirmation. While a consolidated public repository of the complete experimental spectra for this specific molecule is not readily available, this guide will establish the expected spectroscopic profile through expert analysis. By examining the principles of NMR, IR, and MS, and drawing parallels with closely related structures, we can construct a reliable and self-consistent dataset that serves as a benchmark for its identification and purity assessment.

Molecular Structure and Spectroscopic Overview

The structure of **2,3,5,6-tetrafluorophenylhydrazine** possesses a key element of symmetry that simplifies its spectral analysis, particularly in NMR. The aromatic ring has a C_{2v} symmetry axis passing through the C1-C4 bond.

Caption: Molecular structure of **2,3,5,6-Tetrafluorophenylhydrazine** with atom numbering for NMR assignments.

- NMR Spectroscopy will reveal the number of chemically distinct protons (^1H), carbons (^{13}C), and fluorine atoms (^{19}F), along with their connectivity through spin-spin coupling. The molecule's symmetry is a dominant factor in its NMR signature.
- IR Spectroscopy will identify the key functional groups present, primarily the N-H bonds of the hydrazine and the characteristic vibrations of the tetrafluorinated aromatic ring.
- Mass Spectrometry will confirm the molecular weight and provide structural information through analysis of the fragmentation pattern upon ionization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule. The combination of ^1H , ^{13}C , and ^{19}F NMR provides a complete picture of the molecular framework.

Experimental Protocol (Best Practices)

- Sample Preparation: Dissolve ~5-10 mg of **2,3,5,6-tetrafluorophenylhydrazine** in 0.6-0.7 mL of a deuterated solvent.
- Solvent Choice: DMSO-d₆ is highly recommended. Its ability to form hydrogen bonds will slow the exchange rate of the N-H protons, leading to sharper signals that can be more easily integrated and observed. Solvents like CDCl₃ may result in broader signals or complete exchange with trace water, potentially obscuring the hydrazine protons.
- Instrumentation: Data should be acquired on a spectrometer with a minimum field strength of 400 MHz for ¹H observation. A multinuclear probe capable of observing ¹⁹F and ¹³C is essential.
- ¹⁹F NMR Considerations: ¹⁹F NMR spectroscopy offers high sensitivity and a wide chemical shift range, which minimizes signal overlap.[\[1\]](#) A standard or inverse-gated decoupling experiment can be used for quantitative analysis.[\[2\]](#)

¹H NMR Analysis

The proton NMR spectrum is expected to be relatively simple, dominated by the signals from the hydrazine moiety and the lone aromatic proton.

- Hydrazine Protons (N-H, N-H₂): These protons are labile and their chemical shifts are highly dependent on concentration, temperature, and solvent. In DMSO-d₆, they are expected to appear as distinct, potentially broad signals. The -NH- proton will likely appear as a triplet due to coupling with the two protons of the -NH₂ group, while the -NH₂ protons may appear as a doublet.
- Aromatic Proton (C4-H): There is one proton on the aromatic ring. It is flanked by two fluorine atoms (F3 and F5), resulting in a characteristic triplet multiplicity due to a three-bond coupling (³JH-F).

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~ 8.5 - 9.5	br s (or t)	-	-NH-
~ 6.8 - 7.2	t	$^3\text{JH-F} \approx 8-10 \text{ Hz}$	C4-H

| ~ 4.5 - 5.5 | br s (or d) | - | -NH₂ |

¹⁹F NMR Analysis

¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and large chemical shift dispersion.[3] The symmetry of the 2,3,5,6-tetrafluorophenyl group means that F2 is equivalent to F6, and F3 is equivalent to F5. Therefore, only two signals are expected in the ¹⁹F NMR spectrum.

- F2/F6 Signal: These fluorine atoms are ortho to the hydrazine substituent. They will be coupled to the adjacent F3/F5 atoms and the more distant C4-H proton.
- F3/F5 Signal: These fluorine atoms are meta to the hydrazine substituent and ortho to the C4-H. They will be coupled to the adjacent F2/F6 atoms and the C4-H proton.

Table 2: Predicted ¹⁹F NMR Data (376 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constants (J, Hz)	Assignment
~ -140 to -145	m	$^3\text{JF-F}$, $^3\text{JF-H}$, $^4\text{JF-F}$	F2, F6

| ~ -155 to -160 | m | $^3\text{JF-F}$, $^3\text{JF-H}$ | F3, F5 |

Note: Chemical shifts are relative to a standard like CFCl₃. The exact values can vary with solvent.

¹³C NMR Analysis

The ¹³C NMR spectrum will also be simplified by the molecule's symmetry. Strong one-bond carbon-fluorine couplings (¹J_{C-F}) of 230-260 Hz will cause the signals for the fluorine-bearing

carbons to appear as large doublets.

Table 3: Predicted ^{13}C NMR Data (101 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~ 145 - 150	t ($^{1}\text{JC-F}$)	$^{1}\text{JC-F} \approx 240-250$	C2, C6
~ 138 - 142	t ($^{1}\text{JC-F}$)	$^{1}\text{JC-F} \approx 245-255$	C3, C5
~ 120 - 125	t ($^{2}\text{JC-F}$)	$^{2}\text{JC-F} \approx 15-25$	C1
~ 100 - 105	t ($^{2}\text{JC-F}$)	$^{2}\text{JC-F} \approx 20-30$	C4

| ~ 100 - 105 | t ($^{2}\text{JC-F}$) | $^{2}\text{JC-F} \approx 20-30$ | C4 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups. The spectrum is expected to show characteristic absorption bands for N-H, C-H, C=C, and C-F bonds.

Experimental Protocol

A common and effective method is Attenuated Total Reflectance (ATR), which requires minimal sample preparation. A small amount of the solid material is placed directly on the ATR crystal.

Spectral Interpretation

- N-H Stretching Region (3500-3200 cm^{-1}): The primary amine (-NH₂) group will typically show two distinct bands in this region: one for the asymmetric stretch and one for the symmetric stretch. The secondary amine (-NH-) will show a single, typically sharper band.
- Aromatic C-H Stretching (3100-3000 cm^{-1}): A weak to medium absorption is expected just above 3000 cm^{-1} for the lone aromatic C-H bond.[4]
- Aromatic C=C Stretching (1600-1450 cm^{-1}): The aromatic ring will give rise to several sharp bands in this region, characteristic of C=C stretching vibrations within the ring.[4]
- C-F Stretching (1300-1100 cm^{-1}): This region will be dominated by very strong and intense absorption bands corresponding to the C-F stretching vibrations. The presence of multiple

fluorine atoms often leads to complex, broad signals in this part of the fingerprint region.

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3350, 3280	Medium	-NH ₂ Asymmetric & Symmetric Stretch
~ 3250	Medium, Sharp	-NH- Stretch
~ 3080	Weak-Medium	Aromatic C-H Stretch
~ 1620, 1510, 1480	Medium-Strong, Sharp	Aromatic C=C Ring Stretch
~ 1250 - 1100	Very Strong, Broad	C-F Stretch

| ~ 950 | Strong | Aromatic C-H Out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers insight into its structure through the analysis of fragment ions.

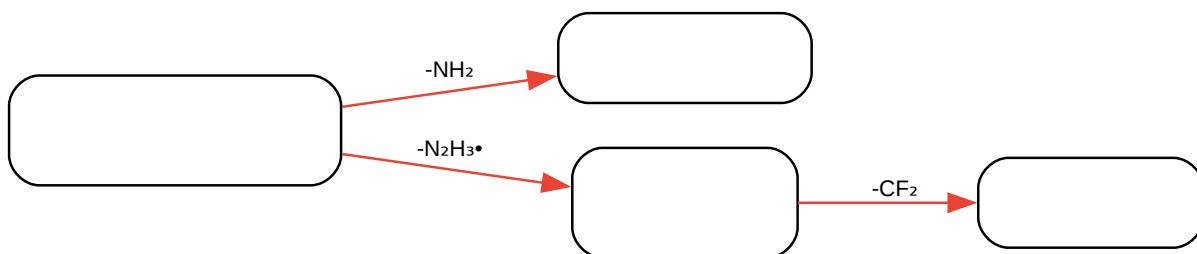
Experimental Protocol

Electron Ionization (EI) is a common technique for relatively small, volatile molecules. The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.^[5] High-Resolution Mass Spectrometry (HRMS) using a technique like Electrospray Ionization (ESI) would provide a highly accurate mass measurement to confirm the elemental composition.

Data Analysis

- Molecular Ion (M⁺•): The molecular formula is C₆H₄F₄N₂. The monoisotopic mass is calculated to be 180.0314 g/mol. The EI spectrum should show a prominent molecular ion peak at m/z 180.

- Fragmentation Pattern: The fragmentation of phenylhydrazines is often initiated by the cleavage of the weak N-N bond.^[6] The tetrafluorophenyl cation is a stable fragment and is expected to be a major peak.



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Caption: Proposed Electron Ionization (EI) fragmentation pathway for **2,3,5,6-Tetrafluorophenylhydrazine**.

Table 5: Predicted Key Mass Fragments (EI)

m/z	Proposed Fragment	Notes
180	$[\text{C}_6\text{H}_4\text{F}_4\text{N}_2]^+$ •	Molecular Ion ($\text{M}^+ \cdot$)
164	$[\text{C}_6\text{HF}_4\text{N}]^+$ •	Loss of NH_2 radical
149	$[\text{C}_6\text{HF}_4]^+$	Loss of N_2H_3 radical. Likely a very stable and abundant ion.

| 99 | $[\text{C}_5\text{HF}_2]^+$ | Loss of CF_2 from the m/z 149 fragment. |

Integrated Spectroscopic Analysis: A Self-Validating System

The trustworthiness of a structural assignment comes from the convergence of all spectroscopic data. Each technique provides a piece of the puzzle, and together they create a self-validating confirmation of the structure of **2,3,5,6-tetrafluorophenylhydrazine**.

- MS to NMR: HRMS confirms the elemental formula ($C_6H_4F_4N_2$), which is perfectly consistent with the number and type of signals observed in the 1H , ^{13}C , and ^{19}F NMR spectra (1 aromatic H, 3 hydrazine H's, 4 carbons in the ring, 4 fluorines).
- IR to NMR: The IR spectrum confirms the presence of N-H and aromatic C-H bonds, which are assigned specific chemical shifts in the 1H NMR spectrum. The strong C-F stretches in the IR corroborate the presence of the four fluorine atoms identified by ^{19}F NMR.
- NMR Symmetry to All Data: The high degree of symmetry predicted by the structure is the unifying theme. It explains why only two ^{19}F signals and four ^{13}C signals are observed for the aromatic ring, simplifying the NMR analysis and providing a clear fingerprint for this specific substitution pattern.

Conclusion

The spectroscopic characterization of **2,3,5,6-tetrafluorophenylhydrazine** is defined by the unique features of its highly symmetric, electron-deficient aromatic ring and its hydrazine functional group. The 1H and ^{19}F NMR spectra are expected to show simple, well-resolved multiplets characteristic of the substitution pattern. The IR spectrum is dominated by strong N-H and C-F stretching absorptions. Finally, mass spectrometry should confirm the molecular weight of 180.0314 amu and show a characteristic fragmentation pattern involving the loss of the hydrazine side chain to produce a stable tetrafluorophenyl cation. This comprehensive guide provides a robust and reliable spectroscopic benchmark for the positive identification and quality assessment of this important chemical intermediate.

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